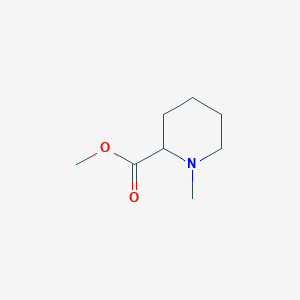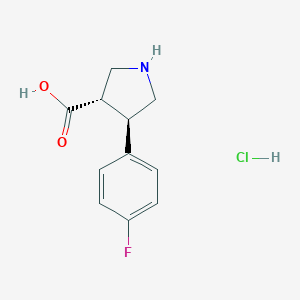
6-Chloro-3-methylpicolinaldehyde
説明
6-Chloro-3-methylpicolinaldehyde is a chemical compound with the empirical formula C7H6ClNO . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-methylpicolinaldehyde can be represented by the SMILES stringCc1ccc(Cl)nc1C=O . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a methyl group attached to it, and an aldehyde group attached to the ring . Physical And Chemical Properties Analysis
6-Chloro-3-methylpicolinaldehyde is a solid substance . Its molecular weight is 155.58 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Synthesis of Novel Compounds
Researchers have demonstrated the utility of 6-Chloro-3-methylpicolinaldehyde and its analogs in synthesizing a wide range of complex organic compounds. For instance, Meier et al. (2013) reported a five-step procedure for synthesizing Pyrido[3,4-c][1,9]phenanthroline, showcasing a novel N-containing ring skeleton derived from 4-methylpyridine-3-carbonitrile through condensation, which was converted via 6-oxo- and 6-chloro derivatives (Meier, Sömmer, Girreser, & Clement, 2013). Similarly, Jiang et al. (2015) highlighted the efficient synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction, indicating the versatility of related compounds in facilitating complex synthesis processes (Jiang, Sun, Jiang, & Ma, 2015).
Photochemical Studies
The photochemistry of 6-chloro and 6-bromopicolinic acids in water was thoroughly investigated by Rollet et al. (2006), providing insights into heterolytic versus homolytic photodehalogenation processes. This study contributes to our understanding of the photophysical behavior of chloro- and bromo- substituted picolinic acids under various conditions (Rollet, Richard, & Pilichowski, 2006).
Catalytic Applications and Chemical Reactions
The role of 6-Chloro-3-methylpicolinaldehyde derivatives in catalyzing chemical reactions has also been documented. For example, the synthesis and optical properties of aluminum and zinc quinolates, facilitated by styryl substituent in 2-position, were explored, indicating significant potential for applications in photovoltaic cells and other electronic devices (Barberis & Mikroyannidis, 2006).
Safety and Hazards
6-Chloro-3-methylpicolinaldehyde is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictogram GHS07 indicates that it can cause certain health hazards . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .
特性
IUPAC Name |
6-chloro-3-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTISOPNIFMIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598360 | |
| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211537-07-3 | |
| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B168104.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)





